molecular formula C13H11N5O3S B14163755 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide CAS No. 354577-14-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B14163755
CAS No.: 354577-14-3
M. Wt: 317.33 g/mol
InChI Key: LZUWNWZHRCULMD-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring fused with a pyrazole ring, and functional groups such as cyano, nitro, and carboxamide. These structural features make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a suitable diketone or aldehyde.

    Introduction of the nitro group: The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, acidic or basic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives by reducing the nitro group.

    Substitution: Formation of substituted derivatives with new functional groups replacing the cyano or nitro groups.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like cyano, nitro, and carboxamide allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide is unique due to its combination of functional groups and heterocyclic structure. This uniqueness allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

354577-14-3

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H11N5O3S/c1-17-6-9(18(20)21)11(16-17)12(19)15-13-8(5-14)7-3-2-4-10(7)22-13/h6H,2-4H2,1H3,(H,15,19)

InChI Key

LZUWNWZHRCULMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-]

solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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